molecular formula C8H9N3 B1529613 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole CAS No. 1403766-85-7

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole

Cat. No.: B1529613
CAS No.: 1403766-85-7
M. Wt: 147.18 g/mol
InChI Key: MOKRMIPVMRWFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is a heterocyclic aromatic organic compound characterized by the presence of an imidazole ring, a cyano group, a cyclopropyl group, and a methyl group. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties.

Biochemical Analysis

Biochemical Properties

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole participates in several biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of enzymes involved in signal transduction pathways, leading to changes in cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These effects can lead to changes in cellular metabolism, including alterations in the production and utilization of metabolic intermediates.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. For instance, imidazole derivatives are known to inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can undergo various chemical transformations, leading to the formation of different metabolites . These metabolites can have distinct biological activities, which can contribute to the overall temporal effects observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where the biological activity of the compound changes significantly at specific dosage levels. These effects are important considerations for the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that catalyze its transformation into different metabolites . These metabolic pathways can influence the overall biological activity of the compound by altering its concentration and distribution within the body. Additionally, the effects on metabolic flux and metabolite levels can provide insights into the potential therapeutic applications of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of this compound within specific tissues or cellular compartments can influence its overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within these subcellular structures can influence its interactions with other biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-cyclopropyl-1-methyl-1H-imidazole-2-carboxamide with a dehydrating agent to form the cyano group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted imidazoles.

Scientific Research Applications

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

2-Cyano-4-cyclopropyl-1-methyl-1H-imidazole is unique due to its specific structural features, such as the presence of the cyclopropyl group and the cyano group. Similar compounds include:

  • 1-Methyl-1H-imidazole: Lacks the cyano and cyclopropyl groups.

  • 4-Cyano-1-methyl-1H-imidazole: Does not have the cyclopropyl group.

  • 2-Cyano-1-methyl-1H-imidazole: Absence of the cyclopropyl group.

These structural differences contribute to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

4-cyclopropyl-1-methylimidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-5-7(6-2-3-6)10-8(11)4-9/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKRMIPVMRWFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C#N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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